Methyl 5-[3-(hydroxymethyl)-4-methylpiperazin-1-yl]sulfonyl-2-methylbenzoate
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Overview
Description
Methyl 5-[3-(hydroxymethyl)-4-methylpiperazin-1-yl]sulfonyl-2-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with a sulfonyl group and a piperazine ring, which is further functionalized with hydroxymethyl and methyl groups. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[3-(hydroxymethyl)-4-methylpiperazin-1-yl]sulfonyl-2-methylbenzoate typically involves multiple steps:
Formation of the Benzoate Core: The starting material, 2-methylbenzoic acid, is esterified using methanol in the presence of an acid catalyst to form methyl 2-methylbenzoate.
Sulfonylation: The methyl 2-methylbenzoate is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like pyridine to introduce the sulfonyl group.
Piperazine Ring Introduction: The sulfonylated benzoate is reacted with 1-methylpiperazine under basic conditions to form the piperazine-substituted benzoate.
Hydroxymethylation: Finally, the piperazine ring is functionalized with a hydroxymethyl group using formaldehyde in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Conversion of the sulfonyl group to a sulfide.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 5-[3-(hydroxymethyl)-4-methylpiperazin-1-yl]sulfonyl-2-methylbenzoate can serve as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it useful in the development of new synthetic methodologies.
Biology
This compound can be explored for its potential biological activities. The piperazine ring is a common motif in many bioactive molecules, suggesting that derivatives of this compound could exhibit pharmacological properties such as antimicrobial, antiviral, or anticancer activities.
Medicine
In medicinal chemistry, this compound could be investigated as a lead compound for drug development. Its structural features may interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the material science industry, this compound could be used in the synthesis of polymers or as a building block for the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of Methyl 5-[3-(hydroxymethyl)-4-methylpiperazin-1-yl]sulfonyl-2-methylbenzoate would depend on its specific application. In a biological context, the compound could interact with enzymes or receptors, modulating their activity. The piperazine ring could mimic the structure of natural ligands, allowing the compound to bind to specific molecular targets and influence cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methylbenzoate: Lacks the sulfonyl and piperazine groups, making it less versatile for further functionalization.
Methyl 5-sulfonyl-2-methylbenzoate: Contains the sulfonyl group but lacks the piperazine ring, limiting its potential biological activities.
Methyl 5-[4-methylpiperazin-1-yl]sulfonyl-2-methylbenzoate: Similar structure but without the hydroxymethyl group, which may affect its reactivity and biological properties.
Uniqueness
Methyl 5-[3-(hydroxymethyl)-4-methylpiperazin-1-yl]sulfonyl-2-methylbenzoate is unique due to the combination of its functional groups. The presence of both the sulfonyl and piperazine groups, along with the hydroxymethyl functionality, provides a versatile scaffold for further chemical modifications and potential biological activities.
Properties
IUPAC Name |
methyl 5-[3-(hydroxymethyl)-4-methylpiperazin-1-yl]sulfonyl-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-11-4-5-13(8-14(11)15(19)22-3)23(20,21)17-7-6-16(2)12(9-17)10-18/h4-5,8,12,18H,6-7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQXTNUNHFSXCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(C2)CO)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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